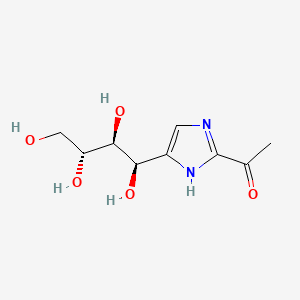
Lupeol acetate
Descripción general
Descripción
Lupeol acetate is a derivative of Lupeol, a pharmacologically active pentacyclic triterpenoid . It is found in a variety of plants, including mango, Acacia visco, and Abronia villosa . It has several potential medicinal properties, like anticancer and anti-inflammatory activity . It suppresses the progression of rheumatoid arthritis (RA) by inhibiting the activation of macrophages and osteoclastogenesis .
Synthesis Analysis
Lupeol acetate is obtained using an eco-friendly synthesis method . In the esterification process, the commonly used hazardous reagents in this type of synthesis were replaced by safe ones . This unconventional, eco-friendly method is particularly important because the compounds obtained are potentially active substances in skin care formulations .Molecular Structure Analysis
The molecular structure of Lupeol acetate was confirmed by 1H NMR, 13C NMR, and IR spectroscopy methods . Their crystal structures were determined using the XRD method .Chemical Reactions Analysis
Lupeol acetate is obtained by lupeol esterification using various acids or acid anhydrides . The structures of lupeol and synthesized esters were confirmed by spectroscopy methods .Physical And Chemical Properties Analysis
Lupeol, needle form recrystallized from alcohol or acetone, is very soluble in ethanol, acetone, and chloroform, but is insoluble in dilute acid and alkalis . The melting point of lupeol is 212–216 °C, and the density is 0.9457 g/cm^3 .Aplicaciones Científicas De Investigación
- Lupeol acetate has shown promise in managing diabetes. It selectively inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, with an IC50 value of 202 µM . This property makes it a potential candidate for antihyperglycemic drug development.
- Lupeol acetate has garnered attention for its anticancer properties. Researchers have explored its impact on various cancer types, including breast, lung, and colon cancers. It exhibits cytotoxic effects against cancer cells and may serve as a lead compound for drug discovery programs .
- In addition to its antidiabetic and anticancer activities, lupeol acetate acts as an antioxidant. It has been tested in diabetic and Alzheimer’s disease rat models, showing cognitive improvement and memory enhancement .
- Lupeol acetate and its esters have been studied for their bioavailability and skin-related properties. These compounds were evaluated for cytotoxicity, cell proliferation stimulation, and epidermal penetration .
- Lupeol acetate possesses anti-inflammatory potential. It may help modulate inflammatory responses, making it relevant for conditions associated with chronic inflammation .
Antidiabetic Activity
Anticancer Effects
Antioxidant and Anti-Neuroinflammatory Properties
Skin Health and Penetration
Anti-Inflammatory Effects
Mecanismo De Acción
Target of Action
Lupeol acetate, a pentacyclic lupane-type triterpene, has been found to interact with several proteins and enzymes. These include α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and signal transduction.
Mode of Action
Lupeol acetate interacts with its targets, leading to changes in their activity. For instance, it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby exerting anti-hyperglycemic effects . It also inhibits PTP 1B, an enzyme that negatively regulates insulin signaling, thus enhancing insulin sensitivity .
Biochemical Pathways
Lupeol acetate affects several biochemical pathways. It modulates the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, Bcl-2 family proteins, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin signaling pathways . These pathways are involved in inflammation, cell survival, and cancer progression, among other processes.
Pharmacokinetics
It has been suggested that esterification of triterpenes like lupeol can enhance their bioavailability by increasing their penetration and retention ability into the cell membrane .
Result of Action
Lupeol acetate has been shown to have anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It inhibits inflammation by reducing the number of cells expressing iNOS activity . It also exerts anti-hyperglycemic effects by inhibiting α-glucosidase and α-amylase .
Action Environment
The action of lupeol acetate can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory action was found to be potentiated by pentoxifylline, a known TNF-alpha inhibitor . This suggests that the efficacy of lupeol acetate can be enhanced in the presence of certain substances.
Direcciones Futuras
Lupeol acetate showed the highest antifungal activity against M. phaseolina . This suggests that Lupeol acetate could be further explored for its potential in antifungal treatments. Additionally, the modification of Lupeol structure improves its bioavailability and activity, suggesting that chemical modification of Lupeol allows to obtain promising active substances for the treatment of skin damage, including thermal, chemical, and radiation burns .
Propiedades
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,29+,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSSDTBFHAYYMD-YOJQYFTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lupeol acetate | |
CAS RN |
1617-68-1 | |
| Record name | Lupeol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyllupeol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lup-20(29)-en-3-ol, acetate, (3β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPEOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3A89G0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lupeol acetate exert its anti-inflammatory effects?
A: Research suggests lupeol acetate may exert its anti-inflammatory effects through multiple pathways. One study demonstrated that lupeol acetate effectively inhibits nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study found that lupeol acetate, along with other triterpenes from shea fat, significantly reduced TPA-induced inflammation in mice.
Q2: What are the downstream effects of lupeol acetate on male fertility?
A: Studies in male albino rats indicate that lupeol acetate can significantly reduce testicular sperm count, epididymal sperm count, and sperm motility. This reduction in fertility is attributed to the arrest of spermatogenesis at various stages, with a decline in the production of primary spermatocytes, secondary spermatocytes, and step-19 spermatids. Additionally, lupeol acetate treatment caused a reduction in the size of seminiferous tubules and a depletion in Sertoli cell count and cross-sectional surface area.
Q3: What is the molecular formula and weight of lupeol acetate?
A3: The molecular formula of lupeol acetate is C32H52O2, and its molecular weight is 468.77 g/mol.
Q4: What spectroscopic data is available for lupeol acetate?
A4: Various spectroscopic techniques have been employed to characterize lupeol acetate. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC
- Infrared (IR) Spectroscopy: FTIR
- Mass Spectrometry (MS): GC-MS, ESI-MS, FAB-MS
- Ultraviolet-visible (UV) Spectroscopy:
Q5: Have any computational studies been conducted on lupeol acetate?
A: Yes, molecular docking studies have been performed to assess the potential of lupeol acetate as a cysteine synthase (TcCS) inhibitor in Trypanosoma cruzi. Molecular dynamics simulations were also used to evaluate the stability of the TcCS–lupeol acetate complex.
Q6: What insights did these computational studies provide?
A: Docking analyses suggested lupeol acetate could potentially interact with the active site of TcCS, while molecular dynamics simulations indicated the stability of this interaction over time. These findings highlight the potential of lupeol acetate as a lead compound for developing new drugs for Chagas disease.
Q7: What in vitro models have been used to study the activity of lupeol acetate?
A: Several in vitro models have been employed, including: - Antimicrobial activity: Trichomonas vaginalis strains , Macrophomina phaseolina , Trypanosoma cruzi - Anticancer activity: MCF-7 breast cancer cells - Anti-inflammatory activity: LPS-stimulated RAW 264.7 cells
Q8: Which animal models have been used to evaluate the efficacy of lupeol acetate?
A8: In vivo studies have been conducted using various animal models, including:
- Anti-inflammatory activity: Mice (TPA-induced ear edema, carrageenan-induced paw edema) , rats (CFA-induced arthritis, carrageenan-induced paw edema)
- Antinociceptive activity: Mice (acetic acid-induced writhing, formalin-induced licking)
- Antiarthritic activity: CFA-induced arthritic rats
- Antifertility activity: Male albino rats
- Hepatoprotective activity: Carbon tetrachloride (CCl4)-induced liver damage in rats
Q9: Are there any clinical trials investigating lupeol acetate?
A9: Based on the provided research, there is no mention of clinical trials involving lupeol acetate.
Q10: Which analytical techniques are commonly used for the characterization and quantification of lupeol acetate?
A10: The identification and quantification of lupeol acetate typically involve a combination of techniques, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



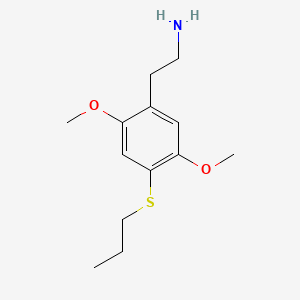
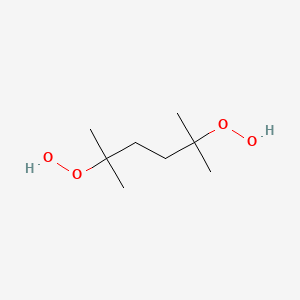

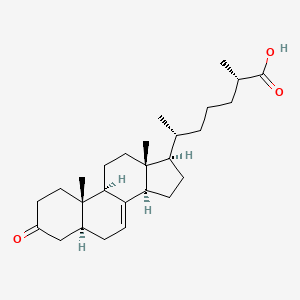


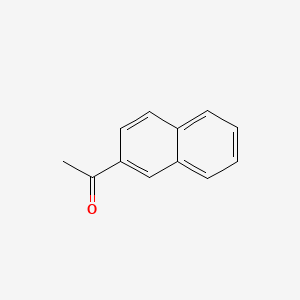

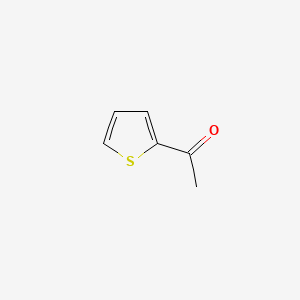
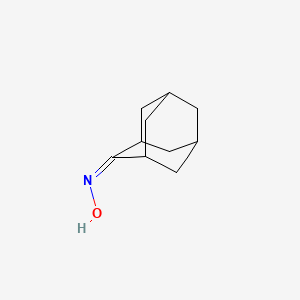


![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
